

Application Notes and Protocols for PRO-905 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **PRO-905**, a novel purine antimetabolite, in mouse xenograft models based on preclinical studies. The provided protocols and data are intended to guide researchers in designing and executing in vivo efficacy studies for malignant peripheral nerve sheath tumors (MPNST).

Introduction

PRO-905 is a phosphoramidate protide that efficiently delivers the active nucleotide antimetabolite thioguanosine monophosphate (TGMP) into tumor tissues.[1][2][3][4] It is a more efficient and well-tolerated alternative to the conventional antimetabolite 6-mercaptopurine (6-MP).[2][3][4] PRO-905 functions by inhibiting the incorporation of purine salvage substrates into nucleic acids, thereby disrupting DNA replication and cell proliferation in cancer cells.[1][2][5] Preclinical studies have demonstrated its robust single-agent activity and synergistic effects when combined with glutamine amidotransferase inhibitors like JHU395 in MPNST models.[1] [2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **PRO-905** in mouse xenograft models.



Table 1: PRO-905 Dosage and Administration in Monotherapy Studies

Parameter	Details	Reference
Drug	PRO-905	[1]
Dose	20 mg/kg	[1]
Administration Route	Intraperitoneal (i.p.)	[1]
Dosing Schedule	5 days per week	[1]
Vehicle	PBS + 1% Tween + 10% EtOH	[1]
Mouse Model	Patient-Derived Xenograft (PDX)	[1]
Tumor Type	Malignant Peripheral Nerve Sheath Tumor (MPNST)	[1]
Starting Tumor Volume	~225 mm³	[1]
Treatment Duration	4 weeks	[1]

Table 2: PRO-905 Dosage and Administration in Combination Therapy Studies (with JHU395)



Parameter	Details	Reference
Drug	PRO-905	[1]
Dose	10 mg/kg (daily until day 10), reduced to 5 mg/kg (from day 10-12)	[1]
Administration Route	Intraperitoneal (i.p.)	[1]
Dosing Schedule	Daily	[1]
Reason for Dose Reduction	~15% weight loss observed in the combination therapy arm	[1]
Combination Agent	JHU395 (1.2 mg/kg, orally, 5 days/week)	[1]
Mouse Model	Murine flank MPNST model	[1]
Starting Tumor Volume	~350 mm³	[1]

Experimental Protocols Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the establishment of an MPNST PDX model for in vivo efficacy studies of **PRO-905**.

Materials:

- Human MPNST tumor tissue from consenting patients
- Immunocompromised mice (e.g., NOD-scid gamma mice)
- · Surgical tools
- Matrigel
- Anesthetics



Procedure:

- Obtain fresh, sterile human MPNST tumor tissue.
- Mechanically mince the tumor tissue into small fragments (1-2 mm³).
- Anesthetize the recipient immunocompromised mice.
- Make a small incision in the flank of the mouse.
- Implant a single tumor fragment subcutaneously into the flank.
- · Suture the incision.
- · Monitor the mice for tumor growth.
- Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumors to a new cohort of mice for experimental use.

PRO-905 Preparation and Administration

This protocol details the preparation and administration of **PRO-905** for in vivo studies.

Materials:

- PRO-905 powder
- Vehicle solution: Phosphate-Buffered Saline (PBS) with 1% Tween 80 and 10% Ethanol
- · Sterile syringes and needles

Procedure:

- Calculate the required amount of PRO-905 based on the number of mice and the dosing regimen.
- Prepare the vehicle solution (PBS + 1% Tween + 10% EtOH).



- Dissolve the PRO-905 powder in the vehicle solution to the desired final concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse).
- Ensure the solution is homogenous.
- Administer the PRO-905 solution to the mice via intraperitoneal (i.p.) injection using a sterile syringe and needle. The injection volume should be appropriate for the mouse weight (e.g., 10 mL/kg).

In Vivo Efficacy Study in MPNST Xenograft Model

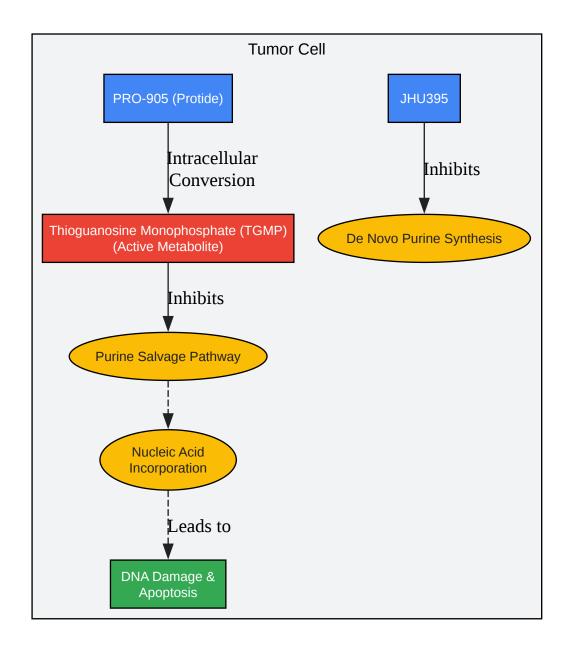
This protocol describes the workflow for conducting an in vivo efficacy study of PRO-905.

Procedure:

- Establish MPNST xenografts in a cohort of immunocompromised mice as described in Protocol 1.
- When tumors reach the desired starting volume (e.g., ~225 mm³ for monotherapy or ~350 mm³ for combination therapy), randomize the mice into treatment and control groups (n=7-8 mice per group).[1]
- Initiate treatment with **PRO-905** and/or combination agents according to the dosing schedule outlined in Table 1 or Table 2. The control group should receive the vehicle solution.
- Measure tumor volumes and animal weights three times per week.[1]
- Calculate tumor volume using the formula: V = (Length x Width²)/2.[1]
- Monitor the animals for any signs of toxicity, such as weight loss.
- At the end of the study (e.g., 4 weeks), euthanize the mice and harvest the tumors for further analysis (e.g., weighing, histopathology, biomarker analysis).[1]

Visualizations Signaling Pathway of PRO-905 and JHU395



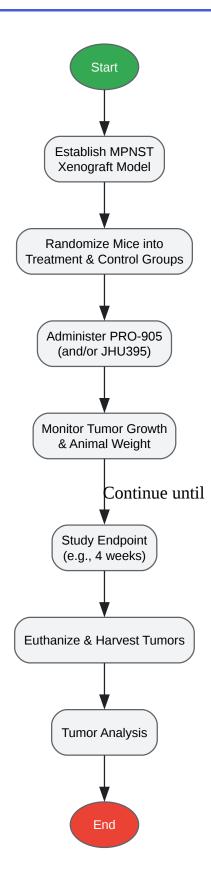


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Caption: Mechanism of action of PRO-905 and its combination with JHU395.

Experimental Workflow for In Vivo Efficacy Study





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Caption: Workflow for a typical in vivo efficacy study of PRO-905.



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